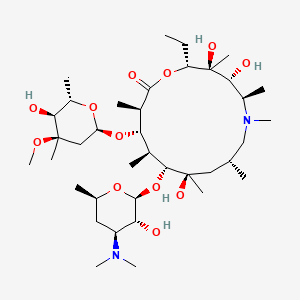
KA2237
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
KA2237 is a potent and selective PI3K p110beta/delta inhibitor. KA2237 selectively inhibits the PI3K-beta and -delta isoforms and prevents their activation, which inhibits PI3K-beta/delta-mediated signal transduction pathways. This decreases proliferation and induces cell death in susceptible tumor cells. Unlike other isoforms of PI3K, PI3K-beta and -delta are overexpressed primarily in solid and hematological tumor cells and play crucial roles in tumor cell survival, and immunoregulation. The targeted inhibition of these PI3Ks allows this agent to potentially be more efficacious and less toxic than pan-PI3K inhibitors, which also affect normal, healthy cells.
Applications De Recherche Scientifique
1. Potential in Mantle Cell Lymphoma Therapy
KA2237, a dual inhibitor of the class I beta and delta isoforms of the 110 kDa catalytic subunit of phosphoinositide-3 kinase (PI3K), has shown promise in the therapy of mantle cell lymphoma (MCL). It inhibits cell proliferation in both ibrutinib-sensitive and -resistant cell lines and induces apoptosis in MCL cells. Its effectiveness is greater than other commercial PI3K inhibitors and shows potential especially in ibrutinib-resistant cases (Huang et al., 2016).
2. Pharmacokinetics in B-cell Lymphoma Patients
KA2237's safety, tolerability, and pharmacokinetics were evaluated in patients with B-cell lymphoma. It's an oral inhibitor of the PI3K β and δ isoforms. Using a mechanistic dynamic model, the study predicted drug accumulation and guided safe dose escalation in patients. The maximum tolerated dose was identified, demonstrating its potential for safe administration in clinical settings (Dow et al., 2021).
3. Efficacy in Relapsed/Refractory B-cell Lymphoma
A Phase I study of KA2237 in patients with relapsed/refractory B-cell lymphoma showed that it is a selective dual inhibitor of PI3K β/δ with a manageable toxicity profile. It exhibited promising single-agent clinical activity in heavily pretreated patients, supporting its further evaluation as a therapy for B-cell lymphoma (Nastoupil et al., 2019).
4. Preclinical and Phase I Studies in B-cell Lymphoma
In preclinical and Phase I studies, KA2237, an oral dual p110β/p110δ inhibitor, inhibited AKT activation and suppressed proliferation of various tumors. It induced objective responses in indolent and aggressive lymphoma, demonstrating significant clinical efficacy and a potential role in treating relapsed refractory B-cell lymphoma (Nastoupil et al., 2021).
Propriétés
Nom du produit |
KA2237 |
|---|---|
Nom IUPAC |
N/A |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
KA2237; KA-2237; KA 2237; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



